molecular formula C9H11NO B1339671 1,2,3,4-Tetrahydroisoquinolin-8-ol CAS No. 32999-37-4

1,2,3,4-Tetrahydroisoquinolin-8-ol

Cat. No. B1339671
CAS RN: 32999-37-4
M. Wt: 149.19 g/mol
InChI Key: UHEOSCFYXMSUPR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules and potential therapeutic applications. These compounds are often referred to as "privileged scaffolds" because of their ability to bind to multiple types of biological targets, which makes them versatile intermediates in drug discovery and development .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been approached through various methods. An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves the aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . Diversity-oriented synthesis strategies have been employed to create 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, utilizing traditional methods like the Pictet-Spengler reaction and modern approaches such as enyne metathesis and [2 + 2 + 2] cycloaddition . Novel catalytic asymmetric synthesis methods have been developed for C1-chiral tetrahydroisoquinolines, which are important for their bioactivities and applications in asymmetric catalysis . Additionally, Pd-catalyzed ortho-arylation via C–H bond activation has been used to synthesize 8-aryl-1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by the tetrahydroisoquinoline core, which can be substituted at various positions to yield compounds with diverse biological activities. The stereochemistry of these compounds is crucial, as it can significantly influence their pharmacological properties. Novel strategies have been developed to synthesize C1-chiral tetrahydroisoquinolines with high stereoselectivity, which is essential for their use as chiral scaffolds in asymmetric synthesis .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions that are essential for their functionalization and application in the synthesis of complex molecules. For instance, the Pd-catalyzed direct arylation of 3,4-dihydroisoquinolones via C–H bond activation allows for the introduction of aryl groups at the 8-position of the tetrahydroisoquinoline scaffold . The Barbier reaction and insertion reactions with zerovalent nickel have been used to prepare 4-substituted 1,2,3,4-tetrahydroisoquinolin-4-ols, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the protonation behavior of aminomethyl-1,2,3,4-tetrahydroisoquinolines has been investigated, showing that these compounds are substantially monoprotonated at physiological pH, which can affect their biological activity . The synthesis of deuterated tetrahydroisoquinolines has also been reported, which is important for the development of labeled analogs of pharmacologically active compounds .

Scientific Research Applications

  • Catalytic Asymmetric Synthesis 1,2,3,4-Tetrahydroisoquinoline is a "privileged scaffold" in natural products and is used for the asymmetric catalysis in the synthesis of bioactive molecules, particularly alkaloids. Novel catalytic strategies have evolved in the last decade for synthesizing 1,2,3,4-tetrahydroisoquinoline scaffolds, beyond traditional methods like the Pictet–Spengler reaction. These developments are significant for the total synthesis of alkaloid natural products (Liu et al., 2015).

  • Synthesis of C(1)-Substituted Derivatives The compound has been central to research focused on the synthesis of its C(1)-substituted derivatives. These derivatives serve as precursors for various alkaloids with a range of biological activities. Recent advances in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines highlight their importance in drug development and synthetic chemistry (Kaur & Kumar, 2020).

  • Anticancer Research 1,2,3,4-Tetrahydroisoquinoline derivatives have been explored as potential anticancer agents. Their cytotoxic properties against breast cancer cell lines like MCF-7 and MDA-MB-231 have been studied, demonstrating their relevance in the discovery of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

  • Therapeutic Applications 1,2,3,4-Tetrahydroisoquinoline has diverse therapeutic potentials. Initially noted for its neurotoxicity, it is now recognized as an endogenous agent preventing Parkinsonism in mammals. It is studied for anticancer, anti-malarial, CNS, cardiovascular, and metabolic disorder treatments. Its derivatives are being synthesized for various therapeutic activities, particularly in cancer and CNS drug discovery (Singh & Shah, 2017).

  • Biological Activities and SAR Studies 1,2,3,4-Tetrahydroisoquinolines (THIQ) based compounds, both natural and synthetic, exhibit diverse biological activities against pathogens and neurodegenerative disorders. The THIQ scaffold has attracted scientific interest, leading to the development of novel analogs with potent biological activities. Their structural–activity relationship (SAR) and mechanism of action are crucial areas of study (Faheem et al., 2021).

  • Local Anesthetic Activity and Toxicity Studies The local anesthetic activity, acute toxicity, and structure–toxicity relationship of 1-aryltetrahydroisoquinoline alkaloid derivatives have been evaluated. These studies are crucial in reducing the toxicity of these molecules and increasing their therapeutic margin, making them potential candidates for future drug development (Azamatov et al., 2023).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Given the biological activities of tetrahydroisoquinoline-based compounds, there is considerable interest in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol and its derivatives. These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Therefore, future research could focus on developing new synthetic strategies and exploring the biological potential of these compounds .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEOSCFYXMSUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545540
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-8-ol

CAS RN

32999-37-4
Record name 1,2,3,4-Tetrahydroisoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 8-Methoxy-tetrahydroisoquinoline (665.7 mg, 4.08 mmol) and 48% HBr at room temperature. Reflux the reaction for 3 hours and then cool to room temperature. Recrystallize the product from EtOH and Diethyl ether to afford 754.2 mg, 3.28 mmol (80% yield) of the title compound as a tannish white solid: 1H NMR (500 MHz, DMSO); 2.9 (2H, t, J=6.16, 5.86), 3.2-3.4 (2H, m), 4.0 (2H, s), 6.6-6.8 (2H, m), 7.0-7.1 (1H, m), 8.8-9.1 (2H, b m), 9.9 (1H, s); MS m/z 148 (M+).
Quantity
665.7 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T KAMETANI, S SHIBUYA, M SATOH - Chemical and Pharmaceutical …, 1968 - jstage.jst.go.jp
Debenzylation of O–benzyl derivative??)(VIII), which was obtained by bromination of the amine (IX), afforded the starting amine (VII). A mixture of the above amine (VII) and …
Number of citations: 19 www.jstage.jst.go.jp
S Hayashi, K Ohashi, S Mihara, E Nakata… - European Journal of …, 2016 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) and N/OFQ peptide (NOP) receptor are expressed and distributed in various regions such as central nervous system (CNS), peripheral nervous system…
Number of citations: 6 www.sciencedirect.com
T KAMETANI, T KIKUCHI… - Chemical and …, 1968 - jstage.jst.go.jp
1-(4-Hydroxy-3-methoxybenzyl)-6, 7-dimethoxy-2-methyl-1, 2, 3, 4-tetrahydroisoquinolin-8-ol (V) was oxidized with potassium ferricyanide to dienone (VI), which was subjected to …
Number of citations: 8 www.jstage.jst.go.jp
J Liu, H Zhao, L He, R Yu… - … Conference on Biomedical …, 2023 - spiedigitallibrary.org
Anti-PD-1 have demonstrated significant clinical efficacy in tumor by reversing T-cell dysfunction and exhaustion, therapy enhancing anti-tumoral properties. However, the overall …
Number of citations: 2 www.spiedigitallibrary.org
EM Litedu - 2011 - ukzn-dspace.ukzn.ac.za
The emergence of multi-drug resistance (MDR) to antimalarial and anticancer drugs has stimulated a search for novel MDR inhibitors/reversers. Bisbenzylisoquinoline alkaloids (BBIQ) …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
ASK Hashmi, F Ata, P Haufe, F Rominger - Tetrahedron, 2009 - Elsevier
Five different furfural derivatives were converted to chiral cyanohydrins by enzyme catalysis in good enantiomeric excess. After a sequence of silyl protection, nitrile reduction, tosylation …
Number of citations: 42 www.sciencedirect.com
S Chen, W Zhou, GB Zhao, J Gao - 2020 - researchsquare.com
The improvement of the reactivity of H 2 O 2 and Zhundong subbituminous coal (ZS) was focused on in this work. The mild oxidation of ZS was carried out under different conditions. The …
Number of citations: 3 www.researchsquare.com
B Horst, MJ Wanner, SI Jørgensen… - The Journal of …, 2018 - ACS Publications
The common para regioselectivity in Pictet–Spengler reactions with dopamine derivatives is redirected to the ortho position by a simple change of solvents. In combination with a chiral …
Number of citations: 10 pubs.acs.org
G Bringmann, SK Bischof, S Müller, T Gulder… - European journal of …, 2010 - Elsevier
Naphthylisoquinoline alkaloids have attracted considerable interest because of their intriguing structure, their unique biosynthetic origin, and their biological activities against several …
Number of citations: 17 www.sciencedirect.com
M Himmelbauer - 2009 - core.ac.uk
Since the isolation and structure elucidation of naphthyridinomycin in 1974, tetrahydroisoquinoline antitumor antibiotics have been under intense investigation. Today about 60 …
Number of citations: 0 core.ac.uk

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